![molecular formula C14H11N3OS B14455304 N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide CAS No. 75614-65-2](/img/structure/B14455304.png)
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a dicyano group, a methylsulfanyl group, and a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide typically involves the reaction of 2,2-dicyano-1,1-ethylenedithiolate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pathways involved may include inhibition of enzyme-substrate binding or alteration of enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E,Z)-2-Cyano-1-(methylsulfanyl)-2-(triphenylphosphonio)ethenyl]-N,N-dimethylimidoforamamide iodide
- (2S)-{(Z)-[2,2-Dicyano-1-(methylsulfanyl)ethylidene]amino}(phenyl)acetic acid
Uniqueness
Its dicyano and methylsulfanyl groups provide distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
75614-65-2 |
|---|---|
Molekularformel |
C14H11N3OS |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
N-(2,2-dicyano-1-methylsulfanylethenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C14H11N3OS/c1-19-14(12(9-15)10-16)17-13(18)8-7-11-5-3-2-4-6-11/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
QYIKRDPQZLWROF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C#N)C#N)NC(=O)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



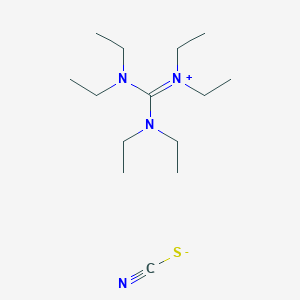
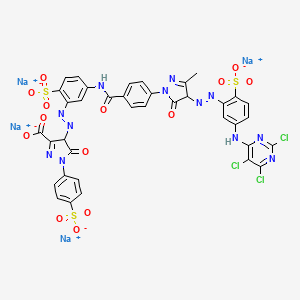


![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
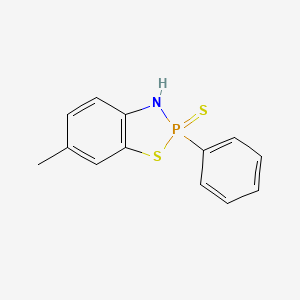


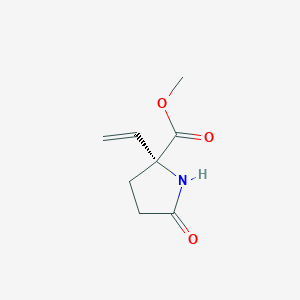
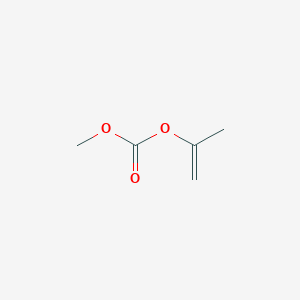
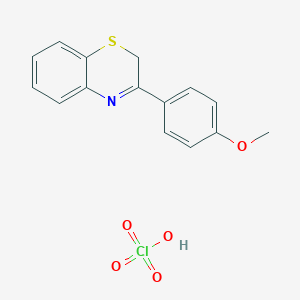
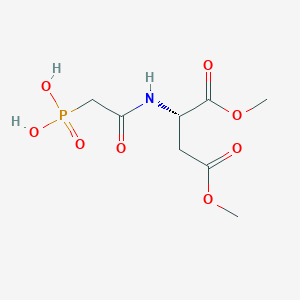
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
